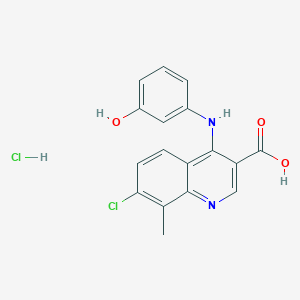
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Overview
Description
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The 3-hydroxyanilino group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyanilino group, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline core and the anilino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines and alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including cancer, malaria, and bacterial infections.
Biological Studies: The compound is used to study enzyme interactions and cellular pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with better safety features.
Quinoline Derivatives: Various derivatives with diverse pharmacological activities.
Uniqueness
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3.ClH/c1-9-14(18)6-5-12-15(9)19-8-13(17(22)23)16(12)20-10-3-2-4-11(21)7-10;/h2-8,21H,1H3,(H,19,20)(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFKONCXOVXDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)NC3=CC(=CC=C3)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenol](/img/structure/B4244218.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4244226.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4244241.png)
![N,N-diethyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4244253.png)
![N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide](/img/structure/B4244267.png)
![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4244269.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4244275.png)
![5-Ethyl-8-fluoro-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole](/img/structure/B4244287.png)

![N-allyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4244298.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4244303.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4244317.png)
![2-(3-{[(3-nitrophenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4244322.png)
